2-N,7-N-bis(2,5-dimethylphenyl)-9-oxofluorene-2,7-disulfonamide
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Overview
Description
2-N,7-N-bis(2,5-dimethylphenyl)-9-oxofluorene-2,7-disulfonamide is a complex organic compound that belongs to the class of sulfonamides These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-N,7-N-bis(2,5-dimethylphenyl)-9-oxofluorene-2,7-disulfonamide typically involves multi-step organic reactions. A common approach might include:
Formation of the fluorene core: This can be achieved through Friedel-Crafts acylation of biphenyl compounds.
Introduction of sulfonamide groups: This step involves the reaction of the fluorene derivative with sulfonyl chlorides in the presence of a base such as pyridine.
Attachment of dimethylphenyl groups: This can be done through a substitution reaction using appropriate dimethylphenyl derivatives.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, high-pressure reactors, and continuous flow systems to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
2-N,7-N-bis(2,5-dimethylphenyl)-9-oxofluorene-2,7-disulfonamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The sulfonamide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Bases: Pyridine, triethylamine.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use as an antimicrobial agent due to its sulfonamide groups.
Medicine: Investigation into its pharmacological properties for potential therapeutic uses.
Industry: Use in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-N,7-N-bis(2,5-dimethylphenyl)-9-oxofluorene-2,7-disulfonamide would depend on its specific application. In medicinal chemistry, sulfonamides typically inhibit bacterial growth by interfering with folic acid synthesis. The molecular targets and pathways involved would include enzymes such as dihydropteroate synthase.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simpler sulfonamide with antimicrobial properties.
Fluorene derivatives: Compounds with a similar core structure but different functional groups.
Dimethylphenyl derivatives: Compounds with similar substituent groups but different core structures.
Uniqueness
2-N,7-N-bis(2,5-dimethylphenyl)-9-oxofluorene-2,7-disulfonamide is unique due to its combination of a fluorene core with sulfonamide and dimethylphenyl groups, which may confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-N,7-N-bis(2,5-dimethylphenyl)-9-oxofluorene-2,7-disulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26N2O5S2/c1-17-5-7-19(3)27(13-17)30-37(33,34)21-9-11-23-24-12-10-22(16-26(24)29(32)25(23)15-21)38(35,36)31-28-14-18(2)6-8-20(28)4/h5-16,30-31H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMTDIINKTIHGGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NS(=O)(=O)C2=CC3=C(C=C2)C4=C(C3=O)C=C(C=C4)S(=O)(=O)NC5=C(C=CC(=C5)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10359672 |
Source
|
Record name | 2-N,7-N-bis(2,5-dimethylphenyl)-9-oxofluorene-2,7-disulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10359672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
546.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5550-91-4 |
Source
|
Record name | 2-N,7-N-bis(2,5-dimethylphenyl)-9-oxofluorene-2,7-disulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10359672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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